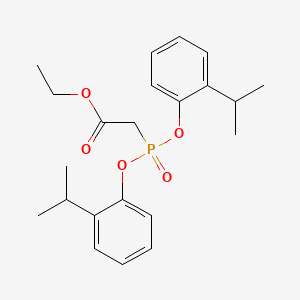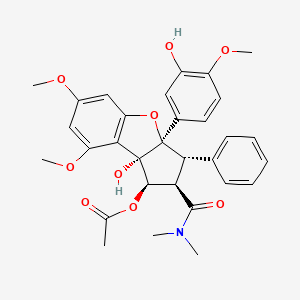
2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine
Übersicht
Beschreibung
2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine, also known as DF-MGBA, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound has shown promising results in preclinical studies and has been shown to inhibit the growth of various cancer cell lines.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.
Wirkmechanismus
2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has also been shown to inhibit the activity of the enzyme tankyrase, which is involved in the Wnt/β-catenin signaling pathway. Inhibition of tankyrase leads to the stabilization of Axin, which ultimately results in the inhibition of the Wnt/β-catenin signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. This compound has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer therapy, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. It also has limited stability in solution, which can make it difficult to store.
Zukünftige Richtungen
2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine has several potential future directions. It could be further developed as a cancer therapy, either as a single agent or in combination with other therapies. It could also be further studied for its potential applications in other diseases, such as neurodegenerative diseases. Additionally, this compound could be further modified to improve its solubility and stability in solution.
Eigenschaften
IUPAC Name |
3,5-difluoro-6-N-[(4-methoxyphenyl)methyl]pyridine-2,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-19-9-4-2-8(3-5-9)7-17-13-11(15)6-10(14)12(16)18-13/h2-6H,7H2,1H3,(H3,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFACLYPXMPWPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C(=N2)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182512 | |
| Record name | 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
189281-26-3 | |
| Record name | 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189281-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate](/img/structure/B3248715.png)




![3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde](/img/structure/B3248756.png)

![3-(Trifluoromethyl)imidazo[1,5-A]pyridine](/img/structure/B3248769.png)





